molecular formula C14H21N3O3S B7571338 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide

3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No.: B7571338
M. Wt: 311.40 g/mol
InChI Key: LANDGGOXVINYPB-UHFFFAOYSA-N
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Description

3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The structure of this compound consists of a benzenesulfonamide core with a propylpiperazine moiety attached to it, which contributes to its unique chemical and biological properties.

Properties

IUPAC Name

3-(4-propylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-2-6-16-7-9-17(10-8-16)14(18)12-4-3-5-13(11-12)21(15,19)20/h3-5,11H,2,6-10H2,1H3,(H2,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANDGGOXVINYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it inhibits the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can lead to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and proliferation.

Comparison with Similar Compounds

3-(4-Propylpiperazine-1-carbonyl)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

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